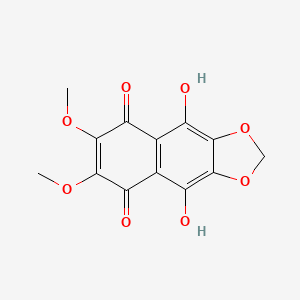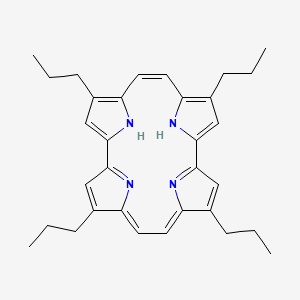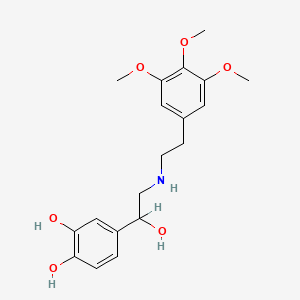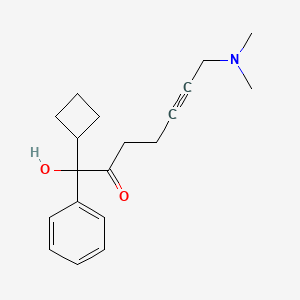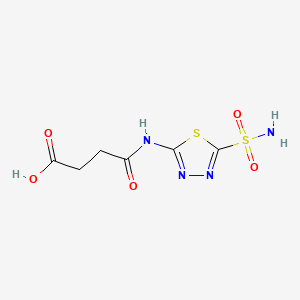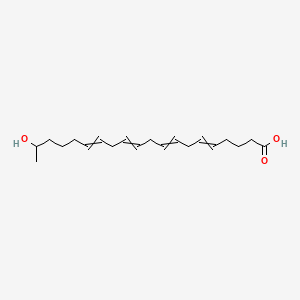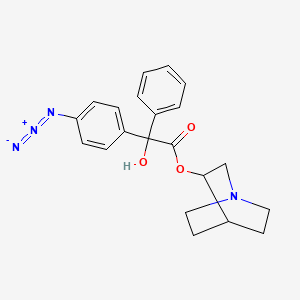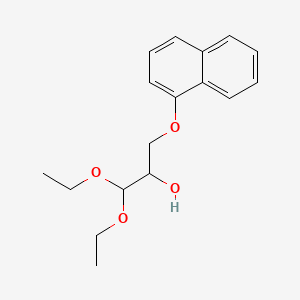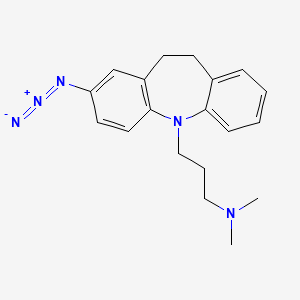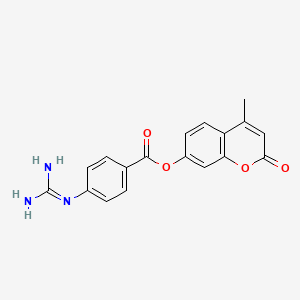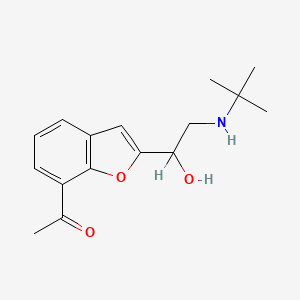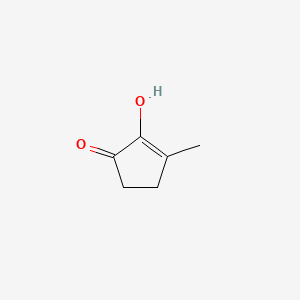
Cyclotene
Overview
Description
Cyclotene is a family of advanced electronic resins derived from B-staged bisbenzocyclobutene (BCB) monomers. These resins find applications as spin-on dielectric materials in microelectronic fabrication. Notably, they exhibit low dielectric constant, low dielectric loss, low moisture absorption, and excellent planarization properties .
Synthesis Analysis
The synthesis of Cyclotene involves the polymerization of BCB monomers. The resulting B-staged resin can be spin-coated onto substrates, forming thin films suitable for microelectronic device fabrication .
Molecular Structure Analysis
Cyclotene’s molecular structure consists of fused benzocyclobutene rings. These rings provide mechanical stability, low dielectric properties, and thermal resistance. The BCB monomers undergo cross-linking during curing, resulting in a three-dimensional network .
Chemical Reactions Analysis
The curing process involves thermally induced cross-linking of BCB monomers. This reaction forms a stable, highly cross-linked polymer network. Cyclotene resins are stable at high temperatures, making them suitable for microfabrication processes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Microelectronics Applications
Cyclotene™ 3022, a divinyl siloxane bis-benzocyclobutene prepolymer (DVS-BCB), is primarily used as a dielectric in microelectronics applications . It has been used for planarization measurements on thin films spun over features consisting of lines and trenches .
Planarization of Polymer Thin Film Coatings
Cyclotene™ 3022 has been used for the planarization of polymer thin film coatings . The planarization process has been found to depend on all feature dimensions and the polymer film thickness .
Dielectric Material in Microelectronics
Cyclotene-based polymers have been developed to replace silica as dielectrics for on-chip interconnects . They have gained commercial status in applications including the fabrication of gallium arsenide integrated circuits, bumping and redistributing GaAs chips, and for planarization and isolation in flat-panel displays .
Use in High-Frequency Printed Wiring Boards
Recently, BCB resin-coated copper foil has been commercialized in Japan for use in the next generation of high-frequency printed wiring boards for telecommunication .
Structuring by Dry Etch Processes or Laser Ablation
The non-photosensitive Cyclotene can be structured by dry etch processes or laser ablation .
Wide Film Thickness Range
Cyclotene can be purchased in different viscosities to obtain a wide film thickness range of <1 µm up to 26 µm .
Mechanism of Action
Target of Action
Cyclotene, also known as 2-Hydroxy-3-methylcyclopent-2-enone, primarily targets two enzymes: aldose reductase (AR) and tyrosinase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the development of complications of diabetes mellitus. Tyrosinase is a key enzyme in melanin biosynthesis, involved in determining the color of the skin and hair.
Mode of Action
Cyclotene acts as an inhibitor of both aldose reductase and tyrosinase . It binds to these enzymes and reduces their activity, thereby influencing the biochemical pathways they are involved in.
Biochemical Pathways
The inhibition of aldose reductase by Cyclotene impacts the polyol pathway , a two-step metabolic pathway that converts glucose to fructose. By inhibiting aldose reductase, Cyclotene can potentially prevent the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .
The inhibition of tyrosinase affects the melanogenesis pathway , which is responsible for melanin production. This could potentially lead to a decrease in melanin synthesis, impacting skin pigmentation .
Result of Action
The inhibition of aldose reductase by Cyclotene could potentially help in the prevention and treatment of diabetic complications . On the other hand, the inhibition of tyrosinase could lead to a decrease in melanin production, which could be beneficial in the treatment of hyperpigmentation and could be used in the development of skin-whitening agents .
Future Directions
properties
IUPAC Name |
2-hydroxy-3-methylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAKWWQIUFSQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035128 | |
| Record name | Cyclotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, white, crystalline powder with a nutty odour, maple-liquorice aroma in dilute solution | |
| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylcyclo- pentenolone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol and propylene glycol; slightly soluble in most fixed oils and 1 g in 72 ml water, 1 g in 5 ml 90% alcohol (in ethanol) | |
| Record name | Methylcyclo- pentenolone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cyclotene | |
CAS RN |
80-71-7 | |
| Record name | 2-Hydroxy-3-methyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclotene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methylcyclopent-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLCYCLOPENTENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/627E92X64B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Cyclotene?
A1: Cyclotene's molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. []
Q2: What is the structure of Cyclotene?
A2: Cyclotene exists primarily as the 2-hydroxy-3-methylcyclopent-2-enone tautomer. []
Q3: Does Cyclotene form hydrates?
A3: Yes, Cyclotene forms a hydrate (C6H8O2.H2O) where the water molecule is hydrogen-bonded to the 2-hydroxy-3-methylcyclopent-2-enone tautomer. []
Q4: Is Cyclotene found naturally?
A4: Yes, Cyclotene is a natural product identified in cellulose cigarette smoke condensate. [] It is also found in oak wood used for barrel making, contributing to the "toasty caramel" aroma. []
Q5: What is the role of Cyclotene in food flavor?
A5: Cyclotene contributes to the aroma profile of various foods. It's a significant flavor component in roasted chicory brews, imparting a "toasty caramel" note. [] It is also found in "Wasanbon" sugar, a traditional Japanese sugar, and its concentration increases upon heating the sugar. []
Q6: How does Cyclotene interact with other compounds in food systems?
A6: In low-moisture baking models, Cyclotene generation is significantly reduced in the presence of ferulic acid. Ferulic acid reacts with Maillard intermediates, impacting the formation of various aroma compounds, including Cyclotene. []
Q7: What are the key material properties of Cyclotene polymers?
A7: Cyclotene polymers, specifically benzocyclobutene (BCB)-based polymers, are known for their low dielectric constant, low dielectric loss, low moisture absorption, excellent planarization properties, good thermal stability, high optical clarity, and compatibility with various metallization systems. [, , , , ]
Q8: What are the applications of Cyclotene in microelectronics?
A8: Cyclotene polymers are used as dielectric materials in microelectronics, specifically in multichip modules, thin-film microstrip lines, and as interlayer dielectrics. They are well-suited for high-frequency applications due to their low dielectric properties and low dispersion up to terahertz frequencies. [, , , , , ]
Q9: How does moisture affect the electrical properties of Cyclotene?
A9: While Cyclotene polymers are known for their low moisture absorption, exposure to high humidity can still impact their electrical properties. Studies show that the dielectric constant of Cyclotene increases after humidity stress, and the breakdown voltage and leakage current of Cyclotene-based capacitors degrade significantly under humid conditions. []
Q10: How is Cyclotene used in the fabrication of microelectromechanical systems (MEMS)?
A10: Cyclotene is utilized as a diaphragm material in MEMS-based infrared detectors due to its low thermal conductivity, robustness, chemical inertness, low curing temperature, and high structure yield. Its compatibility with micromachining techniques makes it suitable for post-IC processing. []
Q11: How does Cyclotene contribute to the development of silicon photonics?
A11: Cyclotene is used as a bonding agent in silicon photonics for attaching III-V semiconductor dies onto silicon-on-insulator (SOI) substrates. Its planarizing properties and low curing temperature allow for the creation of ultra-thin bonding layers, crucial for efficient heat dissipation and optical coupling in photonic devices. [, ]
Q12: What are the advantages of using Cyclotene for bonding in silicon photonics?
A12: Compared to other bonding methods, Cyclotene offers several advantages: its planarizing properties eliminate the need for chemical-mechanical polishing, the low curing temperature makes it compatible with processed SOI substrates, and the bonding process minimizes edge effects, making it suitable for small dies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



